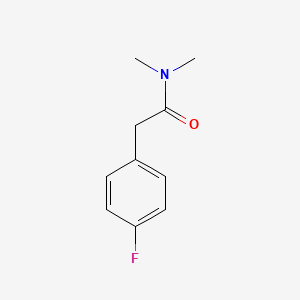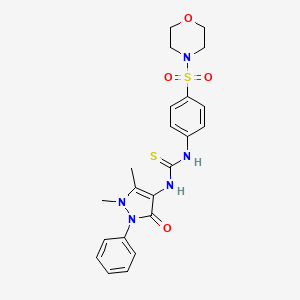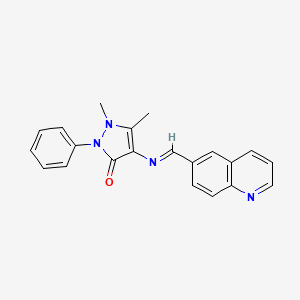
5-fluoro-N-propyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-N-propyl-1H-indole-2-carboxamide, also known as 5F-NPB-22, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It belongs to the indole-3-carboxamide class of synthetic cannabinoids and has been used in scientific research to study the endocannabinoid system.
Mécanisme D'action
The mechanism of action of 5-fluoro-N-propyl-1H-indole-2-carboxamide involves the activation of CB1 and CB2 receptors, which leads to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of the compound, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of pain and inflammation, the regulation of appetite and metabolism, and the modulation of mood and anxiety. It has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-fluoro-N-propyl-1H-indole-2-carboxamide in lab experiments is its potency and selectivity for CB1 and CB2 receptors, which allows for precise targeting of the endocannabinoid system. However, one of the limitations of using synthetic cannabinoids in lab experiments is their potential for abuse and dependence, which may limit their clinical applications.
Orientations Futures
Future research on 5-fluoro-N-propyl-1H-indole-2-carboxamide could focus on its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. It could also be used to study the mechanisms underlying addiction and dependence on synthetic cannabinoids, which could have implications for the development of new treatments for substance abuse disorders. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of this compound, which could inform the development of safer and more effective synthetic cannabinoids.
Méthodes De Synthèse
The synthesis of 5-fluoro-N-propyl-1H-indole-2-carboxamide involves the reaction of indole-3-carboxylic acid with 5-fluoropentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
5-fluoro-N-propyl-1H-indole-2-carboxamide has been used in scientific research to study the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. It has been shown to bind to cannabinoid receptors CB1 and CB2, which are found throughout the body and brain.
Propriétés
IUPAC Name |
5-fluoro-N-propyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-2-5-14-12(16)11-7-8-6-9(13)3-4-10(8)15-11/h3-4,6-7,15H,2,5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDCMFOTOCZGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(N1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]benzaldehyde](/img/structure/B7464257.png)



![4-[[4-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7464284.png)
![3-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7464295.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(phenylcarbonyl)piperidine-4-carboxamide](/img/structure/B7464303.png)

![5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B7464319.png)

![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)
![2,3-dimethyl-N-[(5-methylthiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7464342.png)